molecular formula C27H28N2O4 B6573039 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide CAS No. 946318-46-3

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide

Numéro de catalogue B6573039
Numéro CAS: 946318-46-3
Poids moléculaire: 444.5 g/mol
Clé InChI: MDAINUAJLITNRP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide (NBTQ) is a novel small molecule drug candidate developed for the treatment of a variety of diseases. It is a highly potent and selective inhibitor of the enzyme diacylglycerol kinase (DGK), which is involved in multiple signaling pathways. NBTQ has shown promising results in preclinical studies and is currently being investigated in clinical trials.

Applications De Recherche Scientifique

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide has been shown to have a number of potential applications in scientific research. It has been used to study the role of DGK in cell signaling pathways, to investigate the effect of DGK inhibition on tumor cell growth and metastasis, and to investigate the role of DGK in the regulation of neuronal plasticity. In addition, this compound has been used to study the role of DGK in the pathogenesis of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mécanisme D'action

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide is a highly selective inhibitor of DGK. It binds to the active site of the enzyme, blocking its ability to catalyze the phosphorylation of diacylglycerol. This inhibition of DGK activity leads to a decrease in intracellular levels of diacylglycerol, which in turn inhibits the activation of several downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, prostate cancer, and melanoma. In addition, this compound has been shown to inhibit the proliferation of endothelial cells, which could lead to its potential use in the treatment of vascular diseases. This compound has also been shown to inhibit the activity of several enzymes involved in glucose metabolism, which could be useful in the treatment of diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide is a highly potent and selective inhibitor of DGK, making it an ideal tool for studying the role of DGK in cell signaling pathways. However, this compound is not water-soluble, which can make it difficult to use in certain types of experiments. In addition, this compound is relatively expensive, which can limit its use in some research settings.

Orientations Futures

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide has shown promising results in preclinical studies and is currently being investigated in clinical trials. However, further research is needed to fully understand the potential therapeutic applications of this compound. Possible future directions for research include exploring the effect of this compound on other types of cancer, investigating the role of this compound in the pathogenesis of other diseases, and studying the long-term effects of this compound on the body. In addition, further research is needed to optimize the synthesis and formulation of this compound for clinical use.

Méthodes De Synthèse

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide is synthesized by a multi-step reaction involving the condensation of 1-benzoyl-1,2,3,4-tetrahydroquinoline-6-yl chloride with 3,4-diethoxybenzamide. The reaction is carried out in an aqueous medium under basic conditions. The product is then purified by column chromatography and recrystallized from methanol.

Propriétés

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4/c1-3-32-24-15-12-21(18-25(24)33-4-2)26(30)28-22-13-14-23-20(17-22)11-8-16-29(23)27(31)19-9-6-5-7-10-19/h5-7,9-10,12-15,17-18H,3-4,8,11,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAINUAJLITNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.